molecular formula C70H76N10O16 B1250902 Ergomar (TN)

Ergomar (TN)

カタログ番号: B1250902
分子量: 1313.4 g/mol
InChIキー: CJMJLDQKTOJACI-URLDBTSJSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ergomar® (ergotamine tartrate) is a peptide ergot alkaloid derived from the ergoline nucleus produced by the fungus Claviceps purpurea . It is approved for the acute treatment of migraine and cluster headaches through sublingual administration (2 mg per tablet) . Its mechanism involves vasoconstriction of dilated cranial arteries and modulation of serotonin (5-HT) receptors, particularly 5-HT1B/1D, to reduce neurogenic inflammation .

特性

分子式

C70H76N10O16

分子量

1313.4 g/mol

IUPAC名

(9R)-N-[(2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/2C33H35N5O5.C4H6O6/c2*1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;5-1(3(7)8)2(6)4(9)10/h2*3-6,8-11,15,17,21,25-27,34,42H,7,12-14,16,18H2,1-2H3,(H,35,39);1-2,5-6H,(H,7,8)(H,9,10)/t2*21-,25?,26+,27?,32-,33+;1-,2-/m111/s1

InChIキー

CJMJLDQKTOJACI-URLDBTSJSA-N

異性体SMILES

C[C@@]1(C(=O)N2[C@H](C(=O)N3CCCC3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@H]5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C.C[C@@]1(C(=O)N2[C@H](C(=O)N3CCCC3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@H]5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

正規SMILES

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C.CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C.C(C(C(=O)O)O)(C(=O)O)O

製品の起源

United States

類似化合物との比較

Pharmacological Data Table

Compound Class Mechanism Indications Dosing Limits Key Risks
Ergomar® Ergot alkaloid 5-HT1B/1D agonist, vasoconstriction Migraine, cluster headaches 3 tablets/day, 5/week Peripheral ischemia, fibrosis
Dihydroergotamine Ergot derivative 5-HT agonist (less α-adrenergic) Migraine, cluster headaches 4 mg/day (intranasal) Nausea, nasal congestion
Sumatriptan Triptan Selective 5-HT1B/1D agonist Migraine 200 mg/day Chest tightness, dizziness
Cafergot Ergot + caffeine Enhances ergotamine absorption Migraine 4 tablets/day, 10/week Anxiety, ergot toxicity

Q & A

Basic Research Questions

Q. How can researchers formulate rigorous research questions for studying Ergomar (TN) in preclinical models?

  • Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:

  • Population: Specific cell lines or animal models sensitive to Ergomar (TN).
  • Intervention: Dosage ranges and administration routes.
  • Comparison: Placebo or standard therapeutic controls.
  • Outcome: Biomarker quantification (e.g., receptor binding efficiency).
    Ensure alignment with gaps in existing literature, such as understudied pharmacokinetic properties .

Q. What experimental design considerations are critical for reproducibility in Ergomar (TN) studies?

  • Methodological Answer :

  • Control Groups : Include positive/negative controls to validate assay sensitivity.

  • Blinding : Implement double-blind protocols to reduce bias in outcome assessment.

  • Sample Size : Use power analysis (e.g., G*Power software) to determine minimum sample size for statistical significance.

  • Replicates : Conduct technical and biological triplicates to account for variability.
    Document these parameters in the Materials and Methods section using standardized templates (Table 1) .

    Table 1 : Key Components of Experimental Design

    ComponentDescriptionExample for Ergomar (TN)
    ControlsBaseline comparatorsVehicle-only treated cells
    BlindingMasking of treatment groupsRandomization by lab technician
    ReplicatesRepeat measurementsN=6 mice per dose group

Advanced Research Questions

Q. How can researchers reconcile contradictory data on Ergomar (TN)’s mechanism of action across studies?

  • Methodological Answer : Perform sensitivity analysis to identify variables influencing outcomes:

  • Assay Conditions : Compare pH, temperature, or solvent differences between studies.
  • Model Systems : Evaluate species-specific receptor affinities (e.g., human vs. murine models).
  • Data Normalization : Apply standardized metrics (e.g., fold-change relative to controls).
    Publish limitations sections to clarify confounding factors, such as batch effects in cell culture .

Q. What ethical and methodological safeguards are required for mobile-based data collection in Ergomar (TN) clinical trials?

  • Methodological Answer : Adhere to ESOMAR/GRBN guidelines for mobile research:

  • Informed Consent : Disclose data usage purposes and ensure voluntary participation via opt-in mechanisms.
  • Data Minimization : Collect only essential parameters (e.g., symptom logs, adherence metrics).
  • Privacy Protection : Anonymize datasets and avoid geolocation tracking unless critical to the study.
    Validate compliance through third-party audits and transparent reporting in Technical Details sections .

Q. How should researchers address sampling bias in population-based studies of Ergomar (TN) efficacy?

  • Methodological Answer :

  • Stratified Sampling : Divide populations into subgroups (e.g., age, comorbidities) to ensure representativeness.
  • Quota Documentation : Record recruitment criteria (e.g., exclusion of immunocompromised individuals).
  • Weighting Adjustments : Apply post-hoc statistical weights to correct for over/under-sampled demographics.
    Reference ICC/ESOMAR Code Article 7c for data proportionality and relevance .

Data Analysis and Reporting

Q. What statistical methods are recommended for analyzing dose-response relationships in Ergomar (TN) studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit sigmoidal curves (e.g., Hill equation) to estimate EC₅₀ values.
  • ANOVA with Post-Hoc Tests : Compare multiple dose groups using Tukey’s HSD.
  • Survival Analysis : Kaplan-Meier curves for longitudinal toxicity assessments.
    Provide raw data in supplementary materials to enable meta-analyses .

Q. How can researchers ensure transparency when using AI tools in Ergomar (TN) data interpretation?

  • Methodological Answer :

  • Algorithm Disclosure : Specify AI models (e.g., random forest, neural networks) and training datasets.
  • Bias Mitigation : Report steps taken to address overfitting or dataset imbalances.
  • Human Oversight : Require peer validation of AI-generated hypotheses.
    Follow ICC/ESOMAR Revised Code Article (e) for disclosing AI usage in publications .

Ethical and Compliance Considerations

Q. What are the obligations for storing and sharing Ergomar (TN) research data under ESOMAR guidelines?

  • Methodological Answer :

  • Data Retention : Preserve datasets only for the duration necessary (e.g., 5 years post-publication).
  • Access Protocols : Use repositories like Figshare or Zenodo with embargo options.
  • Consent Documentation : Archive signed consent forms separately from anonymized data.
    Align with ESOMAR Data Protection Checklist for cross-jurisdictional compliance .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。